N-(5-chloropyridin-2-yl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-(5-chloropyridin-2-yl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of the chloropyridinyl and fluoromethylphenyl groups can be done via nucleophilic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the oxazole derivative with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The chloropyridinyl and fluoromethylphenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloropyridin-2-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
- N-(5-chloropyridin-2-yl)-5-(3-fluorophenyl)-1,2-oxazole-3-carboxamide
- N-(5-chloropyridin-2-yl)-5-(3-methylphenyl)-1,2-oxazole-3-carboxamide
Uniqueness
N-(5-chloropyridin-2-yl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of both fluorine and chlorine atoms can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C16H11ClFN3O2 |
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Molecular Weight |
331.73 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H11ClFN3O2/c1-9-2-3-10(6-12(9)18)14-7-13(21-23-14)16(22)20-15-5-4-11(17)8-19-15/h2-8H,1H3,(H,19,20,22) |
InChI Key |
WBMAMOOJDKFTNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC=C(C=C3)Cl)F |
Origin of Product |
United States |
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